ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate
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Overview
Description
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylamino group, and a benzoate ester. It is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amine functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A simpler analog with similar functional groups but lacking the thiazolidinone ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.
Uniqueness
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate is unique due to its combination of a thiazolidinone ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXEUAUAGLHLB-UYRXBGFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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